molecular formula C5H10O5S B15265540 Methyl2-methyl-2-sulfopropanoate

Methyl2-methyl-2-sulfopropanoate

Cat. No.: B15265540
M. Wt: 182.20 g/mol
InChI Key: XSRCJEXMYUQZPD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-sulfopropanoate is an organosulfur compound characterized by a sulfonic acid group (-SO₃H) esterified to a methyl group and integrated into a branched carbon framework. Its structure comprises a propanoate backbone with a sulfonic acid substituent and a methyl group at the second carbon position, forming a tertiary carbon center. This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing sulfonate group and steric effects from the methyl substituents.

Properties

Molecular Formula

C5H10O5S

Molecular Weight

182.20 g/mol

IUPAC Name

1-methoxy-2-methyl-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C5H10O5S/c1-5(2,4(6)10-3)11(7,8)9/h1-3H3,(H,7,8,9)

InChI Key

XSRCJEXMYUQZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-sulfopropanoate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of methyl 2-methyl-2-sulfopropanoate often involves continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-sulfopropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with methyl 2-methyl-2-sulfopropanoate under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-2-sulfopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which methyl 2-methyl-2-sulfopropanoate exerts its effects involves the interaction of its sulfonate group with various molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-methyl-2-sulfopropanoate shares functional and structural similarities with the following compounds:

Compound Key Features Key Differences
Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8) Ionic sulfonate salt with a double bond; used in surfactants or polymerization. Lacks ester group; ionic vs. esterified sulfonate; higher water solubility.
2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS 468064-83-7) Carboxylic acid derivative with methoxyphenyl group; neutral pH in solution. Sulfonate replaced by carboxylic acid; aromatic substituent alters reactivity.
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)sulfamoyl)benzoate (Metsulfuron methyl ester) Sulfonylurea herbicide; sulfonamide linkage to triazine. Sulfonamide instead of sulfonate; agrochemical application vs. industrial use.
Methyl 2-methylpropanoate derivatives Simple esters (e.g., methyl isobutyrate); solvents or fragrance precursors. Lack sulfonate group; lower molecular weight and polarity.

Physicochemical Properties

  • Stability : Sulfonic acid esters are prone to hydrolysis under acidic or alkaline conditions, unlike sodium sulfonates, which are stable in aqueous media .
  • Reactivity: The sulfonate group in Methyl 2-methyl-2-sulfopropanoate may participate in nucleophilic substitution or act as a leaving group, contrasting with carboxylic acids (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid), which undergo decarboxylation or esterification .

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